molecular formula C13H8F4N2O2 B6415622 6-Amino-3-(2-fluoro-3-trifluoromethylphenyl)picolinic acid, 95% CAS No. 1261939-41-6

6-Amino-3-(2-fluoro-3-trifluoromethylphenyl)picolinic acid, 95%

Cat. No. B6415622
CAS RN: 1261939-41-6
M. Wt: 300.21 g/mol
InChI Key: DIIOZXUNTWIRQX-UHFFFAOYSA-N
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Description

6-Amino-3-(2-fluoro-3-trifluoromethylphenyl)picolinic acid (6-Amino-3-FTP) is a synthetic compound that has been widely studied for its potential biomedical applications due to its unique properties. It is a versatile compound that has been used in a variety of research applications, including drug delivery systems, nanomedicine, and biocatalysts. 6-Amino-3-FTP is also known for its high solubility in a variety of organic solvents and its low toxicity.

Scientific Research Applications

6-Amino-3-FTP has been studied for its potential biomedical applications, including drug delivery systems, nanomedicine, and biocatalysts. It has been used in the development of novel drug delivery systems, such as liposomes and nanomaterials, for the targeted delivery of drugs to diseased cells. 6-Amino-3-FTP has also been used in the development of nanomedicines for the treatment of cancer and other diseases. Additionally, 6-Amino-3-FTP has been studied for its potential use in biocatalysts, such as enzymes, for the production of pharmaceuticals and other chemicals.

Mechanism of Action

6-Amino-3-FTP is a versatile compound that has a variety of mechanisms of action. It has been shown to act as an inhibitor of certain enzymes, such as cytochrome P450, which are involved in drug metabolism and drug-drug interactions. Additionally, 6-Amino-3-FTP has been shown to act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage. It has also been shown to act as an antimicrobial agent, inhibiting the growth of bacteria and fungi.
Biochemical and Physiological Effects
6-Amino-3-FTP has been studied for its potential biochemical and physiological effects. It has been shown to modulate the expression of genes involved in inflammation, cell proliferation, and apoptosis. Additionally, 6-Amino-3-FTP has been shown to modulate the activity of enzymes involved in drug metabolism and drug-drug interactions. It has also been shown to modulate the activity of ion channels, which are involved in the regulation of cell membrane potentials and the transmission of electrical signals in the body.

Advantages and Limitations for Lab Experiments

6-Amino-3-FTP has a number of advantages and limitations for laboratory experiments. One of the major advantages of 6-Amino-3-FTP is its high solubility in a variety of organic solvents and its low toxicity. This makes it suitable for use in a variety of laboratory experiments. Additionally, 6-Amino-3-FTP is relatively inexpensive and can be easily synthesized, making it a cost-effective choice for laboratory experiments. However, 6-Amino-3-FTP has a number of limitations, including its relatively short half-life, which can limit its use in long-term experiments. Additionally, 6-Amino-3-FTP is not suitable for use in experiments involving animals due to its potential toxicity.

Future Directions

The potential applications of 6-Amino-3-FTP are far-reaching and there are a number of potential future directions for research. One potential direction is the development of novel drug delivery systems, such as liposomes and nanomaterials, for the targeted delivery of drugs to diseased cells. Additionally, 6-Amino-3-FTP could be used in the development of nanomedicines for the treatment of cancer and other diseases. Furthermore, 6-Amino-3-FTP could be used in the development of biocatalysts, such as enzymes, for the production of pharmaceuticals and other chemicals. Finally, 6-Amino-3-FTP could be used to develop new methods for the detection and quantification of drugs in biological samples.

Synthesis Methods

6-Amino-3-FTP can be synthesized through a variety of methods, including the condensation of 3-trifluoromethylbenzaldehyde and 2-fluoropyridine, the condensation of 2-fluoropyridine and 3-trifluoromethylbenzaldehyde in the presence of a base, and the condensation of 3-trifluoromethylbenzaldehyde and 2-fluoropyridine in the presence of a base. The most common method is the condensation of 3-trifluoromethylbenzaldehyde and 2-fluoropyridine in the presence of a base, such as sodium hydroxide or potassium hydroxide.

properties

IUPAC Name

6-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4N2O2/c14-10-6(2-1-3-8(10)13(15,16)17)7-4-5-9(18)19-11(7)12(20)21/h1-5H,(H2,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIOZXUNTWIRQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=C(N=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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